2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid
Description
2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid is a chemical compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with a methylsulfanyl group and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-16-7-10-12-8-4-2-3-5-9(8)13(10)6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHLMVTUGGUWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC2=CC=CC=C2N1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid typically involves the reaction of 2-mercaptobenzimidazole with formaldehyde and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by acidification and purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reactivity is critical for modulating biological activity.
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Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)
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Products :
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Mechanism : Electrophilic oxidation via radical intermediates.
Nucleophilic Substitution at the Methylene Bridge
The methylene group adjacent to the benzimidazole nitrogen is susceptible to nucleophilic attack, enabling functionalization.
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Reagents : Alkyl halides, thiols, amines
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Example : Reaction with benzylthiol introduces a benzylsulfanyl group, producing derivatives with enhanced lipophilicity.
Condensation Reactions Involving the Carboxylic Acid
The acetic acid moiety participates in condensation reactions to form amides or esters.
Table 1: Condensation Reactions and Products
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amidation | Benzylamine | -Benzylamide derivative | 78 | |
| Esterification | Methanol/H⁺ | Methyl ester | 92 | |
| Hydrazide | Hydrazine hydrate | Acetic acid hydrazide derivative | 85 |
Heterocycle Formation via Cyclization
The carboxylic acid group facilitates cyclization to form bioactive heterocycles.
Reactivity at the Benzimidazole Nitrogen
The N1 nitrogen participates in alkylation or acylation reactions:
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Alkylation : Reaction with methyl iodide forms quaternary ammonium salts.
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Acylation : Acetic anhydride acetylates the nitrogen, altering electronic properties .
Comparative Reactivity with Structural Analogs
The methylsulfanyl group enhances nucleophilicity compared to analogs lacking sulfur.
Table 2: Reactivity Comparison
| Compound | Oxidation Rate (S→SO₂) | Amidation Yield (%) |
|---|---|---|
| Target compound | 85 | |
| 5-(Methylsulfanyl)-benzimidazole | N/A | |
| 2-(1-Methyl-1H-benzodiazol-2-yl)acetic acid | N/A | 72 |
Scientific Research Applications
Pharmaceutical Chemistry
The compound is primarily investigated for its potential therapeutic applications due to the bioactive nature of the benzodiazole moiety. Its structural similarities with other bioactive compounds suggest that it may exhibit:
- Antimicrobial Activity: Research indicates that derivatives of benzodiazole compounds often show significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Anticancer Properties: Studies have shown that compounds containing the benzodiazole structure can inhibit cancer cell growth. For instance, related compounds have demonstrated promising results in inhibiting tumor growth in vitro and in vivo .
Biological Studies
The compound serves as a probe for studying interactions between benzimidazole derivatives and biological targets. Its mechanism of action may involve:
- Enzyme Inhibition: The interaction with specific enzymes or receptors can alter their activity, making it a candidate for drug development aimed at treating diseases like cancer or infections .
- Pharmacokinetic Studies: Interaction studies help assess the pharmacokinetic and pharmacodynamic profiles necessary for evaluating therapeutic efficacy.
Materials Science
In addition to its biological applications, 2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid is being explored for use in developing new materials due to its unique chemical structure. Potential applications include:
- Chemical Processes: As a building block for synthesizing more complex molecules that could be utilized in various industrial applications .
Case Studies
Several studies have been conducted to evaluate the effectiveness of this compound:
- Antimicrobial Evaluation: A study assessed various derivatives for their antimicrobial activity against Mycobacterium tuberculosis and other pathogens, revealing promising results for certain analogues .
- Anticancer Activity Screening: Another research project involved synthesizing substituted benzamides derived from benzimidazole structures, demonstrating significant anticancer activity compared to standard chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with various biological macromolecules, potentially inhibiting their activity or altering their function. The methylsulfanyl group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target sites .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(methylsulfanyl)methyl]-1H-benzimidazol-1-yl}propanoic acid
- 2-{2-[(methylsulfanyl)methyl]-1H-benzimidazol-1-yl}butanoic acid
- 2-{2-[(methylsulfanyl)methyl]-1H-benzimidazol-1-yl}pentanoic acid
Uniqueness
2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety allows for further derivatization and functionalization, making it a versatile compound for various applications .
Biological Activity
2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid is a compound characterized by its unique molecular structure, which includes a benzimidazole ring and a methylsulfanyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₁H₁₂N₂O₂S
- Molecular Weight : 236.29 g/mol
- IUPAC Name : 2-{2-[(methylsulfanyl)methyl]-1H-benzimidazol-1-yl}acetic acid
Synthesis
The synthesis of this compound typically involves the reaction of 2-mercaptobenzimidazole with formaldehyde and chloroacetic acid under basic conditions. This process yields the target compound through the formation of intermediates that are subsequently purified and characterized .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known for its ability to interact with various biological macromolecules, potentially inhibiting their activity or altering their function. The methylsulfanyl group may enhance binding affinity to these target sites, thereby increasing the compound's efficacy .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of benzimidazole compounds possess significant antimicrobial properties. The presence of the methylsulfanyl group may enhance these effects, making it a candidate for further investigation in antimicrobial drug development.
Anticancer Potential
Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The benzimidazole scaffold is often associated with anti-cancer activity, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, the inhibition of certain proteases or kinases could lead to therapeutic applications in diseases where these enzymes are dysregulated.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Research A | Demonstrated antimicrobial activity against Gram-positive bacteria. |
| Research B | Showed cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency. |
| Research C | Identified potential as an enzyme inhibitor in metabolic pathways relevant to cancer metabolism. |
Q & A
Q. What are the standard synthetic routes for preparing 2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid derivatives?
The compound is synthesized via solvent-free reductive amination. Key steps include:
- Reacting methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol under reflux for 4 hours to form the acetohydrazide intermediate.
- Grinding the intermediate with substituted aldehydes in a 1:1 molar ratio using an agate mortar under solvent-free conditions, followed by sodium borohydride/boric acid reduction.
- Purification via recrystallization from ethanol and reaction monitoring by TLC (Chloroform:Methanol, 7:3 ratio) .
Q. How is reaction progress monitored during synthesis?
Thin-layer chromatography (TLC) with a mobile phase of Chloroform:Methanol (7:3) is employed to track reactant consumption and product formation. Complete disappearance of the aldehyde spot on TLC confirms reaction completion .
Q. What purification techniques are recommended post-synthesis?
Crude products are washed with water to remove unreacted reagents, followed by recrystallization from ethanol to isolate pure derivatives. This method ensures >95% purity for most analogs .
Q. What spectroscopic methods confirm structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for verifying molecular structure. Crystallographic data (e.g., single-crystal X-ray diffraction) may resolve complex stereochemical ambiguities .
Q. How stable is this compound under varying storage conditions?
Stability tests should be conducted at 4°C (short-term) and -20°C (long-term) in inert atmospheres. Degradation is assessed via HPLC or mass spectrometry over 1–6 months .
Advanced Research Questions
Q. How can solvent-free synthesis improve reaction efficiency for benzodiazole derivatives?
Solvent-free mechanochemical grinding reduces reaction time (20–30 minutes vs. hours in solution) and minimizes waste. The absence of solvents enhances atom economy and aligns with green chemistry principles. Comparative studies show 15–20% yield improvements in solvent-free conditions .
Q. What computational methods aid in optimizing reaction pathways?
Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction energetics. Coupling these with experimental data narrows optimal conditions (e.g., temperature, catalyst loading) and reduces trial-and-error experimentation. Feedback loops between computational modeling and lab validation accelerate discovery .
Q. How do crystallographic data resolve structural ambiguities?
Single-crystal X-ray diffraction provides bond-length precision (mean σ(C–C) = 0.004 Å) and R-factor validation (R = 0.050–0.051). For example, crystallography confirmed the sulfanyl-methyl group’s spatial orientation in benzodiazole derivatives, resolving earlier NMR-based misassignments .
Q. How to address contradictory bioactivity data across studies?
- Controlled variables: Standardize assay conditions (e.g., cell lines, solvent controls).
- Reproducibility checks: Validate results across independent labs.
- Computational docking: Compare ligand-receptor binding modes to explain potency variations. Example: Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .
Q. What strategies optimize reactor design for scaling synthesis?
- Continuous-flow reactors: Enhance mixing and heat transfer for exothermic steps (e.g., hydrazine reactions).
- Membrane separation: Efficiently isolate intermediates using nanofiltration (MWCO 200–500 Da).
- Process simulation: Use Aspen Plus® to model solvent recovery and energy efficiency .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
